molecular formula C9H7ClN4O B1418210 6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL CAS No. 955887-08-8

6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL

Cat. No. B1418210
M. Wt: 222.63 g/mol
InChI Key: LXKYVWIIKAXRNR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

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For the other aspects you mentioned - description, synthesis analysis, chemical reactions analysis, mechanism of action, physical and chemical properties analysis, safety and hazards, and future directions - I was unable to find any relevant information.


Scientific Research Applications

Chemical Synthesis and Structural Analysis

6-(Chloromethyl)-2-(pyrazin-2-yl)pyrimidin-4-ol and its derivatives are primarily investigated for their chemical properties and potential applications in synthesizing complex molecular structures. They serve as intermediates and structural components in the formation of various heterocyclic compounds. For example, 6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has been prepared through a short synthesis process, highlighting its role as a convenient intermediate for various disubstituted derivatives with potential pharmacological properties (Ogurtsov & Rakitin, 2021). Additionally, compounds like 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are synthesized and structurally analyzed for their potential uses in pharmacology and other fields (Ogurtsov & Rakitin, 2021).

Biological Activity and Applications

The derivatives of 6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL exhibit various biological activities, making them valuable in pharmaceutical research. These compounds are investigated for their potential antimicrobial, anticancer, and enzyme inhibitory activities. For instance, some pyrazolopyrimidines derivatives show promising anticancer and anti-5-lipoxygenase agent properties, indicating their therapeutic potential in medical treatments (Rahmouni et al., 2016). Similarly, certain nickel(II), cobalt(III), and zinc(II) complexes of a Schiff base ligand derived from such compounds demonstrate significant antioxidant and antimicrobial properties, underscoring their potential in developing new treatments and therapies (Hasi et al., 2016).

Material Science and Engineering

These compounds are not only significant in biological contexts but also play a role in materials science and engineering. Their unique structural properties make them suitable candidates for creating new materials with specific characteristics. For instance, complexes of 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2н-pyrazol-3-ol with phenols are studied for their formation, structure, and stability, indicating their potential application in the development of new materials with desired properties (Erkin et al., 2017).

properties

IUPAC Name

4-(chloromethyl)-2-pyrazin-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O/c10-4-6-3-8(15)14-9(13-6)7-5-11-1-2-12-7/h1-3,5H,4H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKYVWIIKAXRNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NC(=CC(=O)N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677830
Record name 6-(Chloromethyl)-2-(pyrazin-2-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL

CAS RN

955887-08-8
Record name 6-(Chloromethyl)-2-(pyrazin-2-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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